Cas no 18519-69-2 (6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate))
![6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate) structure](https://pt.kuujia.com/scimg/cas/18519-69-2x500.png)
18519-69-2 structure
Nome do Produto:6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate)
6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate) Propriedades químicas e físicas
Nomes e Identificadores
-
- 6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate)
- 2-N,5-N-bis(1-pentylquinolin-1-ium-6-yl)pyridine-2,5-dicarboxamide,4-methylbenzenesulfonate
- 6,6'-(Pyridin-2,5-diylbis(carbonylimino))bis(1-pentylquinolinium) ditosylate
- CHEMBL3230613
- DTXSID60171740
- Quinolinium, 6,6'-(pyridin-2,5-diylbis(carbonylimino))bis(1-pentyl-, ditosylate
- Quinolinium, 6,6'-(2,5-pyridinediylbis(carbonylimino))bis(1-pentyl-, di-p-toluenesulfonate
- 18519-69-2
-
- Inchi: InChI=1S/C35H37N5O2.2C7H8O3S/c1-3-5-7-19-39-21-9-11-26-23-29(14-17-32(26)39)37-34(41)28-13-16-31(36-25-28)35(42)38-30-15-18-33-27(24-30)12-10-22-40(33)20-8-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h9-18,21-25H,3-8,19-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10)
- Chave InChI: HQWMKSXAZDCEIH-UHFFFAOYSA-N
- SMILES: CCCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CN=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Propriedades Computadas
- Massa Exacta: 903.33389
- Massa monoisotópica: 903.33355601g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 64
- Contagem de Ligações Rotativas: 12
- Complexidade: 1050
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 210Ų
Propriedades Experimentais
- PSA: 193.25
6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate) Literatura Relacionada
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
18519-69-2 (6,6'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-pentylquinolinium) bis(4-methylbenzenesulfonate)) Produtos relacionados
- 2622234-46-0(4-Aminomorpholin-3-one hydrochloride)
- 941957-76-2(6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 2137545-55-0(2-methyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}pyrimidine)
- 125639-64-7((S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester)
- 1448030-94-1(2-3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl-6-methoxy-1H-indole)
- 158884-42-5(2-(2,2,2-Trifluoroethyl)benzaldehyde)
- 1597111-26-6(1-(1-Aminocyclobutyl)-3-methyl-2-buten-1-one)
- 2172059-48-0(2-1-(1-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1369882-72-3(3-Bromo-N1,N1-dimethylbenzene-1,2-diamine)
- 933701-05-4((1-Piperidin-1-ylcyclopentyl)methylamine)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel
